molecular formula C11H14N4O B2730724 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1343063-60-4

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B2730724
CAS No.: 1343063-60-4
M. Wt: 218.26
InChI Key: PPKSTPFWDGAOPD-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an oxan-4-yl substituent.

Properties

IUPAC Name

3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-9-1-2-10-13-14-11(15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKSTPFWDGAOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C3N2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . The reaction conditions are designed to be functional group tolerant and atom-economic, providing facile access to the desired triazolo[4,3-a]pyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole or pyridine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies indicate that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine have been evaluated for their ability to inhibit various cancer cell lines. In particular, research shows that certain triazolo derivatives can effectively inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

2. Kinase Inhibition
Kinases are critical targets in cancer therapy. Compounds with a similar triazolo structure have been identified as potential inhibitors of c-Met kinase, which is implicated in tumor growth and metastasis. The ability of this compound to interact with kinase targets suggests its potential as a lead compound for further drug development aimed at treating cancers associated with aberrant kinase activity .

3. Anti-inflammatory Properties
Research into the anti-inflammatory effects of triazolo derivatives has highlighted their potential in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation, making these compounds valuable in developing new anti-inflammatory medications .

Pharmacological Insights

1. Mechanism of Action
The pharmacological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors involved in signaling pathways. For example, studies have shown that modifications in the triazolo structure can enhance binding affinity to targeted proteins, thereby increasing therapeutic efficacy .

2. Case Studies
Several case studies have documented the efficacy of triazolo derivatives in preclinical models:

  • Study on A549 Cells : A derivative exhibited an IC50 value of 0.83 μM against lung cancer cell lines (A549), indicating strong anticancer potential.
  • MCF-7 Cells : Another derivative showed an IC50 value of 0.15 μM against breast cancer cells (MCF-7), highlighting its potency in targeting hormone-responsive tumors .

Material Science Applications

The unique molecular structure of this compound also lends itself to applications in material science:

1. Development of Novel Materials
Due to its heterocyclic nature and ability to form various chemical bonds, this compound can be utilized in synthesizing new materials with specific properties such as enhanced thermal stability or electrical conductivity. Its application in polymer science is particularly promising for creating advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its oxan-4-yl substituent, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and developing novel applications .

Biological Activity

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a triazole and pyridine core with an oxane moiety, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 1343063-60-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it acts as an inhibitor for several kinases involved in critical signaling pathways:

  • JAK1 and JAK2 Inhibition : These Janus kinases are pivotal in mediating cytokine signaling. The compound's inhibitory action on these kinases suggests potential applications in treating inflammatory diseases and certain cancers.
  • ALK5 Inhibition : The compound has shown significant inhibition of the TGF-β type I receptor kinase (ALK5), with an IC50 value of approximately 0.013 μM, indicating a high potency that could be leveraged for anti-fibrotic therapies .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Anticancer Inhibits ALK5 and JAK pathways, potentially reducing tumor growth and fibrosis.
Anti-inflammatory Modulates cytokine signaling pathways, which may alleviate symptoms in autoimmune conditions.
Enzyme Inhibition Acts on various kinases involved in signal transduction pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cancer Therapeutics : A study identified that derivatives of the triazolo-pyridine core exhibited significant anticancer properties by selectively inhibiting ALK5. The optimized compound demonstrated not only high potency but also favorable pharmacokinetic properties such as oral bioavailability exceeding 50% in animal models .
  • Inflammation Models : In models of inflammation, compounds similar to this compound were shown to significantly reduce inflammatory markers through the inhibition of JAK pathways. This suggests potential for treating chronic inflammatory diseases like rheumatoid arthritis .
  • Neutrophil Elastase Inhibition : Research focusing on related compounds indicates that modifications in the triazolo-pyridine structure can enhance binding affinity to neutrophil elastase, a target for developing anti-inflammatory agents .

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